1-(2-Chloro-acetyl)-3-methyl-urea chemical properties
1-(2-Chloro-acetyl)-3-methyl-urea chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Chloro-acetyl)-3-methyl-urea
Introduction
1-(2-Chloro-acetyl)-3-methyl-urea, with CAS Number 4791-22-4, is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry.[1][2] Its structure integrates two key reactive moieties: a reactive chloroacetyl group and a methyl-substituted urea. This unique combination makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds and more complex molecular architectures. The urea backbone is a well-established pharmacophore capable of forming critical hydrogen bond interactions with biological receptors, while the chloroacetyl group provides a reactive handle for facile chemical modification through nucleophilic substitution.[3][4]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(2-Chloro-acetyl)-3-methyl-urea, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.
PART 1: Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in synthetic protocols. Below is a summary of the known and predicted physicochemical characteristics of 1-(2-Chloro-acetyl)-3-methyl-urea.
Physicochemical Properties
A compilation of the key physical and chemical identifiers for 1-(2-Chloro-acetyl)-3-methyl-urea is presented below.
| Property | Value | Source(s) |
| CAS Number | 4791-22-4 | [1][2][5] |
| Molecular Formula | C₄H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 150.56 g/mol | [1][2] |
| Melting Point | 201-202 °C | [2] |
| IUPAC Name | 2-chloro-N-(methylcarbamoyl)acetamide | [2][5] |
| Predicted Density | 1.277 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 10.63 ± 0.70 | [2] |
Spectroscopic Characterization
While specific spectral data for 1-(2-Chloro-acetyl)-3-methyl-urea is not widely published, its characteristic features can be reliably predicted based on analysis of its functional groups and data from analogous structures such as N-acyl ureas and chloroacetamides.[3][6]
| Spectroscopy | Functional Group | Expected Characteristic Signal(s) | Rationale & Comparative Insights |
| FT-IR (cm⁻¹) | N-H (Urea) | ~3300-3400 (stretch) | The N-H bonds of the urea moiety are expected to produce distinct stretching vibrations, typical for secondary amides.[7][8] |
| C=O (Amide/Urea) | ~1670-1730 (stretch) | Two carbonyl groups are present. Acyl ureas typically show two distinct C=O stretching bands, corresponding to the acetyl and urea carbonyls.[3] | |
| C-Cl (Alkyl Halide) | ~700-850 (stretch) | The carbon-chlorine bond will exhibit a characteristic stretching vibration in the fingerprint region.[6] | |
| ¹H NMR (ppm) | -CH₃ (Methyl) | ~2.7-3.0 (doublet, J≈5 Hz) | The methyl protons will be a doublet due to coupling with the adjacent N-H proton. |
| -CH₂- (Methylene) | ~4.0-4.5 (singlet) | The two protons of the chloroacetyl group are chemically equivalent and are not adjacent to other protons, resulting in a singlet. The electron-withdrawing chlorine and carbonyl groups shift this signal downfield. | |
| N-H (Urea) | ~6.0-9.0 (broad singlets) | The chemical shifts of N-H protons can vary significantly depending on the solvent and concentration. Two distinct signals are expected. | |
| ¹³C NMR (ppm) | -CH₃ (Methyl) | ~25-30 | Standard chemical shift for a methyl group attached to a nitrogen atom. |
| -CH₂- (Methylene) | ~40-45 | The carbon of the chloroacetyl group is shifted downfield by the adjacent chlorine and carbonyl groups. | |
| C=O (Carbonyls) | ~155-170 | Two distinct carbonyl carbon signals are expected in this region, one for the urea and one for the acetyl group. | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 150/152 | The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak (M⁺). |
PART 2: Synthesis and Reactivity
The synthetic utility of 1-(2-Chloro-acetyl)-3-methyl-urea stems from its straightforward preparation and the predictable reactivity of its chloroacetyl group.
Synthesis Protocol: Acylation of Methylurea
The most direct route for the synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea is the N-acylation of methylurea with chloroacetyl chloride.[9][10] This reaction follows a standard nucleophilic acyl substitution mechanism.
-
Reaction Setup: To a stirred solution of methylurea (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Causality Note: The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side product formation. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.[3]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-Chloro-acetyl)-3-methyl-urea.
Caption: Mechanism for the synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea.
Chemical Reactivity and Synthetic Applications
The primary mode of reactivity for 1-(2-Chloro-acetyl)-3-methyl-urea is nucleophilic substitution at the α-carbon bearing the chlorine atom. The chlorine is an excellent leaving group, and the adjacent carbonyl group activates the C-Cl bond, making the carbon highly electrophilic.
This reactivity allows the molecule to serve as a scaffold for introducing a methyl-urea moiety onto various nucleophiles, particularly amines, thiols, and alcohols.
This protocol demonstrates the reaction with a secondary amine to form a glycine amide derivative, a common transformation for this class of compounds.[3]
-
Reaction Setup: Dissolve 1-(2-Chloro-acetyl)-3-methyl-urea (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Reagent Addition: Add the desired secondary amine (e.g., morpholine, piperidine) (1.2 eq) and a non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 eq). Causality Note: The base is required to neutralize the HCl formed during the substitution, preventing the protonation and deactivation of the nucleophilic amine.
-
Reaction Conditions: Heat the mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Workup and Isolation: After cooling to room temperature, filter off the inorganic salts. Remove the solvent in vacuo. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.
-
Purification: Dry the organic layer, concentrate, and purify the product using column chromatography on silica gel or by recrystallization.
Caption: Role as a bifunctional building block in nucleophilic substitutions.
PART 3: Potential Biological Significance
While specific biological activity for 1-(2-Chloro-acetyl)-3-methyl-urea is not extensively documented, the structural motifs it contains are prevalent in medicinally active compounds.
-
Urea Moiety: The urea functional group is a cornerstone in drug design, known for its ability to act as a rigid hydrogen bond donor-acceptor unit. This feature is exploited in numerous approved drugs, including kinase inhibitors like Sorafenib, where the urea group anchors the molecule into the ATP-binding pocket of the target protein.[4][11]
-
Chloroacetyl Group: The chloroacetyl group is a reactive electrophile that can be used for covalent modification of biological targets. More commonly, it serves as a precursor for building more complex structures. Compounds derived from chloroacetyl precursors have demonstrated a wide array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[8][12][13]
Given these precedents, 1-(2-Chloro-acetyl)-3-methyl-urea is a promising starting material for the synthesis of novel compounds for screening in various therapeutic areas, particularly in the development of enzyme inhibitors and other targeted therapies.
PART 4: Safety and Handling
As a reactive chemical intermediate, 1-(2-Chloro-acetyl)-3-methyl-urea requires careful handling. Its safety profile is largely dictated by the reactivity of the chloroacetyl group and parallels that of its precursor, chloroacetyl chloride.[14]
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity: Expected to cause skin irritation and serious eye damage. The chloroacetyl group can react with moisture to release HCl, making it corrosive.[14]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]
-
Avoid breathing dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from water and moisture, as it may hydrolyze. Store in a cool, dry place in a tightly sealed container.
-
-
Spill & Disposal: In case of a spill, collect the material using an inert absorbent and dispose of it as hazardous chemical waste in accordance with local regulations. Do not allow it to enter drains.
Conclusion
1-(2-Chloro-acetyl)-3-methyl-urea is a synthetically accessible and highly versatile chemical building block. Its bifunctional nature, combining a stable urea pharmacophore with a reactive electrophilic center, makes it an attractive starting point for the development of novel compounds in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit its potential in their synthetic endeavors.
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